METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromobenzoyl group, a methyl group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using 3-bromobenzoyl chloride and a suitable base.
Esterification: The carboxylate group is formed through an esterification reaction using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of new materials with unique electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structure is investigated for potential therapeutic applications.
Medicine
Pharmacology: Research into its pharmacokinetics and pharmacodynamics is ongoing to determine its potential as a drug candidate.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying similar compounds.
Mechanism of Action
The mechanism of action of METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzyme active sites, potentially inhibiting their activity. The benzothiophene core may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-bromobenzoyl)amino]benzoate
- Methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(3-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
METHYL 2-(3-BROMOBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the benzothiophene core with the bromobenzoyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c1-10-6-7-13-14(8-10)24-17(15(13)18(22)23-2)20-16(21)11-4-3-5-12(19)9-11/h3-5,9-10H,6-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUXDVEDONSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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